5-溴-6-氯-3-吲哚基-D-葡萄糖醛酸环己胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt (BCIG) is a water-soluble compound that is widely used in scientific research. It is an important component that can be used in a variety of applications, including biochemical and physiological studies. BCIG is a derivative of indole-3-acetic acid (IAA), a plant hormone that plays an important role in plant growth and development. BCIG has been used in many studies as a substrate for IAA and its derivatives.

科学研究应用

植物细胞和组织中 GUS 表达的检测

该化合物用作β-葡萄糖醛酸酶 (GUS) 的显色底物,GUS 是一种常在植物中用作报告基因的酶 。 当被 GUS 裂解时,它会产生紫红色,便于观察 GUS 表达 .

检测 E. 大肠杆菌感染

该化合物可用于检测由大肠杆菌引起的感染。 大肠杆菌菌株通常具有 GUS 基因,因此,在使用该化合物后出现紫红色表示存在 E. 大肠杆菌感染 .

检测食品和水样中的细菌污染

与检测 E. coli 感染类似,该化合物可用于监测 E. 大肠杆菌对食品和水样的污染 。 这在测试肉类、乳制品、贝类和其他食品以及水样时特别有用 .

新型抗生素的研究与开发

该化合物检测 GUS 表达的能力可用于开发新型抗生素。 通过将 GUS 基因整合到细菌菌株中,研究人员可以使用该化合物轻松监测潜在抗生素的效果 .

教育目的

鉴于其清晰可见的反应,该化合物常用于教育环境中演示酶促反应和基因工程概念 .

食品工业中的质量控制

作用机制

Target of Action

The primary target of the compound “5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt” is the enzyme β-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , where it serves as a substrate for the β-glucuronidase enzyme . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

It is known that the compound is typically supplied in powder form and stored at temperatures around −20°c . This suggests that the compound may have specific storage requirements to maintain its stability and effectiveness.

Result of Action

The cleavage of the compound by β-glucuronidase results in the production of an intense blue precipitate of chloro-bromoindigo . This color change allows for the visual detection of β-glucuronidase activity, making the compound useful in various applications, including bacterial detection systems (e.g., E. coli) and the detection of GUS gene expression in plants .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability and efficacy . Additionally, the compound’s action may also be influenced by the presence of other substances in the environment, such as other enzymes or compounds that could potentially interfere with its interaction with β-glucuronidase.

未来方向

生化分析

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt plays a crucial role in biochemical reactions involving β-glucuronidase. When β-glucuronidase cleaves the glucuronide moiety from the compound, it releases 5-bromo-6-chloro-3-indolyl, which subsequently undergoes oxidative dimerization to form a magenta-colored product . This reaction is highly specific to β-glucuronidase, making the compound an excellent substrate for detecting this enzyme in various biological samples .

Cellular Effects

The effects of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt on cells are primarily related to its role as a substrate for β-glucuronidase. In cells expressing the gusA gene, the compound is hydrolyzed by β-glucuronidase, leading to the production of a magenta color . This color change can be used to monitor gene expression, cell signaling pathways, and cellular metabolism. The compound does not significantly affect cell viability or function, making it a safe and reliable tool for various cellular assays .

Molecular Mechanism

At the molecular level, 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme binds to the glucuronide moiety of the compound and cleaves it, releasing 5-bromo-6-chloro-3-indolyl . This intermediate then undergoes oxidative dimerization to form a magenta-colored product . The specificity of this reaction to β-glucuronidase ensures that the compound is a reliable indicator of the enzyme’s activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt are stable over time. The compound is typically stored at -20°C to maintain its stability and prevent degradation . Upon enzymatic hydrolysis, the magenta color produced is stable and can be observed for extended periods, allowing for accurate monitoring of β-glucuronidase activity in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt in animal models are dose-dependent. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing toxicity or adverse effects . At excessively high doses, there may be potential for non-specific interactions or toxicity, although such occurrences are rare . Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is primarily involved in the metabolic pathway of β-glucuronidase-mediated hydrolysis . The enzyme cleaves the glucuronide moiety, releasing 5-bromo-6-chloro-3-indolyl, which then undergoes oxidative dimerization to form the magenta-colored product . This pathway is highly specific to β-glucuronidase, ensuring that the compound is a reliable substrate for detecting the enzyme’s activity in various biological samples .

Transport and Distribution

Within cells and tissues, 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is transported and distributed based on its interactions with β-glucuronidase . The compound is taken up by cells expressing the gusA gene and hydrolyzed by β-glucuronidase, leading to the production of the magenta color . The distribution of the compound is primarily determined by the expression pattern of β-glucuronidase in different tissues and cells .

Subcellular Localization

The subcellular localization of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is closely linked to the localization of β-glucuronidase within cells . The compound is hydrolyzed by β-glucuronidase in specific cellular compartments where the enzyme is localized, leading to the production of the magenta color in those regions . This localization ensures that the compound is a reliable indicator of β-glucuronidase activity in various subcellular compartments .

属性

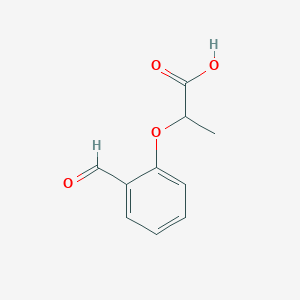

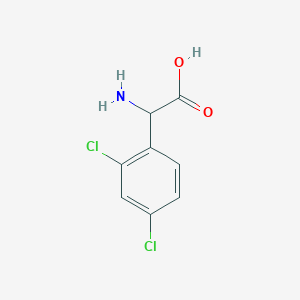

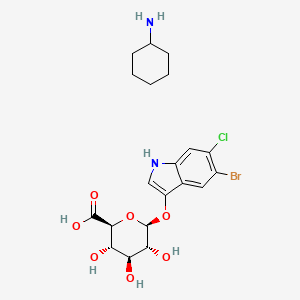

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDFBMYVMPFHR-CYRSAHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)